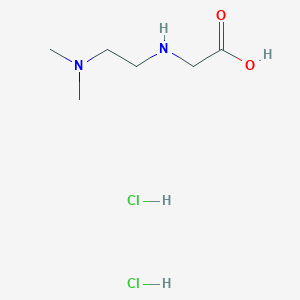

N-beta-Aminoethyl-Glycine-ethyl ester dihydrochloride

Übersicht

Beschreibung

N-beta-Aminoethyl-Glycine-ethyl ester dihydrochloride is a chemical compound with the molecular formula C6H14N2O2·2HCl. It is commonly used in biochemical research, particularly in the field of proteomics. This compound is known for its role in the synthesis of peptide nucleic acids (PNAs), which are synthetic polymers that mimic the structure of DNA or RNA.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-beta-Aminoethyl-Glycine-ethyl ester dihydrochloride typically involves the reaction of ethyl N-(2-Boc-amino)-ethylglycinate with chloroacetyl chloride to form ethyl N-(Boc-aminoethyl)-N-(chloroacetyl)glycinate. This intermediate is then coupled with nucleobase thymine to produce the desired compound . The reaction conditions often include the use of protective groups such as Boc (tert-butoxycarbonyl) to protect the amino functions during the synthesis .

Industrial Production Methods

Industrial production methods for this compound are designed to be scalable and cost-effective. The synthesis process avoids the use of expensive coupling reagents and employs a highly efficient procedure to achieve high yields . This makes the compound more accessible for various applications in scientific research.

Analyse Chemischer Reaktionen

Types of Reactions

N-beta-Aminoethyl-Glycine-ethyl ester dihydrochloride undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

Reduction: It can also undergo reduction reactions, typically involving the use of reducing agents.

Substitution: The compound is known to participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions can yield a variety of substituted compounds .

Wissenschaftliche Forschungsanwendungen

N-beta-Aminoethyl-Glycine-ethyl ester dihydrochloride has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of N-beta-Aminoethyl-Glycine-ethyl ester dihydrochloride involves its role as a building block in the synthesis of peptide nucleic acids (PNAs). PNAs mimic the structure of DNA or RNA and can bind to complementary nucleic acid sequences with high specificity. This binding ability makes PNAs useful in various applications, including gene regulation and molecular diagnostics .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-(Boc-Aminoethylglycin)thymine Ethyl Ester: This compound is similar in structure and is also used in the synthesis of PNAs.

N-[2-(Fmoc)aminoethyl]glycine Esters: These compounds are used in similar applications and have comparable properties.

Uniqueness

N-beta-Aminoethyl-Glycine-ethyl ester dihydrochloride is unique due to its high efficiency in the synthesis of PNAs and its cost-effective production methods. Its ability to form stable and specific interactions with nucleic acids makes it a valuable tool in various fields of research .

Biologische Aktivität

N-beta-Aminoethyl-Glycine-ethyl ester dihydrochloride, commonly referred to as N-beta-aminoethyl-gly-oet 2HCl, is a synthetic compound that has garnered attention in biochemical research and pharmaceutical applications due to its unique structural features and biological activities. This article explores its biological activity, synthesis, interactions with biological systems, and relevant case studies.

Chemical Structure and Properties

N-beta-aminoethyl-gly-oet 2HCl has a molecular formula of , indicating it includes two chlorine atoms in its hydrochloride form. The compound features a beta-aminoethyl side chain that enhances its biological activity compared to simpler amino acids like glycine and alanine.

Key Structural Features:

| Feature | Description |

|---|---|

| Molecular Formula | |

| Functional Groups | Amino group, ester group |

| Solubility | Soluble in water |

Biological Activities

N-beta-aminoethyl-gly-oet 2HCl exhibits several notable biological activities:

- Neurotransmitter Modulation : The compound is known to interact with neurotransmitter systems, potentially influencing synaptic transmission.

- Antimicrobial Properties : Research has indicated that derivatives of amino acids like N-beta-aminoethyl-gly-oet can exhibit antimicrobial effects against various pathogens, particularly Gram-positive bacteria .

- Cellular Effects : Studies have shown that this compound can affect cellular signaling pathways, which may have implications for drug development targeting specific diseases.

Interaction Studies

Interaction studies involving N-beta-aminoethyl-gly-oet 2HCl focus on its binding affinities and effects on biological targets. The compound's unique structure allows it to engage with various receptors and enzymes, which is crucial for understanding its therapeutic potential.

Comparative Analysis with Similar Compounds

The following table compares N-beta-aminoethyl-gly-oet 2HCl with other related compounds based on their structural features and biological activities:

| Compound Name | Structure Features | Unique Biological Activity |

|---|---|---|

| Glycine Ethyl Ester | Basic amino acid structure | Neurotransmitter precursor |

| N-Acetylcysteine | Contains a thiol group | Antioxidant properties |

| Beta-Alanine | Similar amino acid structure | Performance enhancer in sports |

| This compound | Beta-aminoethyl side chain | Enhanced neurotransmitter modulation |

Case Studies and Research Findings

Several studies have documented the biological activity of N-beta-aminoethyl-gly-oet 2HCl:

- Case Study 1 : A study investigated the effects of N-beta-aminoethyl-gly-oet on neuronal cultures, revealing that it enhances synaptic plasticity through modulation of glutamate receptors.

- Case Study 2 : Research indicated that this compound demonstrates significant antimicrobial activity against specific strains of bacteria, suggesting potential for use in therapeutic applications against infections .

Synthesis of this compound

The synthesis typically involves several steps starting from glycine derivatives. The process includes:

- Formation of the Ethyl Ester : Glycine is reacted with ethyl chloroacetate to form the ethyl ester.

- Amine Addition : An aminoalkylation step introduces the beta-aminoethyl group.

- Hydrochloride Formation : The final product is converted into its dihydrochloride form for enhanced solubility.

Eigenschaften

IUPAC Name |

2-[2-(dimethylamino)ethylamino]acetic acid;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2.2ClH/c1-8(2)4-3-7-5-6(9)10;;/h7H,3-5H2,1-2H3,(H,9,10);2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRVLQWKSKMXNIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCNCC(=O)O.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10587832 | |

| Record name | N-[2-(Dimethylamino)ethyl]glycine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10587832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24123-04-4 | |

| Record name | N-[2-(Dimethylamino)ethyl]glycine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10587832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.